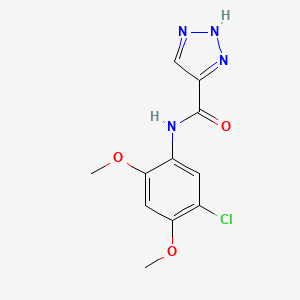
N-(5-chloro-2,4-dimethoxyphenyl)-1H-1,2,3-triazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2,4-dimethoxyphenyl)-1H-1,2,3-triazole-5-carboxamide is a useful research compound. Its molecular formula is C11H11ClN4O3 and its molecular weight is 282.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(5-chloro-2,4-dimethoxyphenyl)-1H-1,2,3-triazole-5-carboxamide is a synthetic compound belonging to the triazole class, known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer and antimicrobial properties, synthesis methods, and relevant case studies.
Structural Features
The compound features a triazole ring and a carboxamide group, with specific substituents that enhance its biological activity:
- 5-Chloro : This halogen substitution can increase lipophilicity and potentially improve binding affinity to biological targets.
- 2,4-Dimethoxy : The methoxy groups can enhance solubility and modulate the electronic properties of the phenyl ring.
Anticancer Properties
Recent studies have highlighted the anticancer potential of various triazole derivatives, including this compound. The compound has shown promising results in inhibiting tumor cell proliferation.
-
Mechanism of Action :
- The compound induces apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and activation of apoptotic pathways involving caspases .
- It has been observed to downregulate anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic markers like cleaved caspase 3 .
- Case Study :
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 5i | H460 | 6.06 | Induces apoptosis via ROS generation |
| 9 | MCF-7 | 1.1 | Inhibits thymidylate synthase |
| 4b | NSCLC | <10 | Downregulates Bcl-2 and MMP9 |
Antimicrobial Activity
The triazole scaffold is also recognized for its antimicrobial properties. Compounds similar to this compound have been tested against various pathogens.
- Efficacy :
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions:
- Starting Materials :
- The synthesis begins with commercially available precursors that undergo nucleophilic substitution and cyclization reactions to form the triazole ring.
- Optimization :
- Variations in reaction conditions (temperature, solvent) can lead to improved yields and purity of the final product.
Propiedades
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O3/c1-18-9-4-10(19-2)7(3-6(9)12)14-11(17)8-5-13-16-15-8/h3-5H,1-2H3,(H,14,17)(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMJVVMDWSSERCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=NNN=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













